3-{[(3-Hydroxypropyl)amino]methyl}phenol

Catalog No.
S13784921
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(3-Hydroxypropyl)amino]methyl}phenol

Product Name

3-{[(3-Hydroxypropyl)amino]methyl}phenol

IUPAC Name

3-[(3-hydroxypropylamino)methyl]phenol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c12-6-2-5-11-8-9-3-1-4-10(13)7-9/h1,3-4,7,11-13H,2,5-6,8H2

InChI Key

MHACBFIOUBUFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCCCO

3-{[(3-Hydroxypropyl)amino]methyl}phenol is a phenolic compound characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain. Its molecular formula is C12H17N1O2, with a molecular weight of approximately 207.27 g/mol. The compound features a methyl-substituted aromatic ring, which contributes to its unique chemical properties. The presence of the hydroxypropyl group enhances its solubility in various solvents, making it a versatile compound for different applications.

The chemical reactivity of 3-{[(3-Hydroxypropyl)amino]methyl}phenol is primarily due to its functional groups, which enable it to participate in various reactions typical of phenolic compounds. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

These reactions highlight the compound's potential for synthetic applications in organic chemistry, particularly in the development of more complex molecules.

Preliminary studies suggest that 3-{[(3-Hydroxypropyl)amino]methyl}phenol exhibits several biological activities, including:

  • Antioxidant Properties: The compound may protect cells from oxidative stress.
  • Antimicrobial Activity: It has shown potential against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates it may reduce inflammation markers in biological systems.

These biological properties make it a candidate for further therapeutic exploration, particularly in pharmacology and medicinal chemistry.

Several synthesis methods have been proposed for 3-{[(3-Hydroxypropyl)amino]methyl}phenol:

  • Aminomethylation of Phenols: This method involves the reaction of phenolic compounds with formaldehyde and amines under acidic conditions.
  • Reductive Amination: Starting from appropriate aldehydes or ketones, this method uses amines and reducing agents to yield the desired product.
  • Direct Alkylation: The introduction of the hydroxypropyl group can be achieved through alkylation reactions using suitable reagents.

These methods highlight the compound's accessibility for research and industrial applications.

3-{[(3-Hydroxypropyl)amino]methyl}phenol has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations.
  • Industrial Chemicals: It can be utilized as an intermediate in the synthesis of other chemical products.

The versatility of this compound underscores its value across multiple industries.

Interaction studies involving 3-{[(3-Hydroxypropyl)amino]methyl}phenol focus on its binding affinity with various biological targets. These studies are crucial for understanding how this compound might be utilized therapeutically, particularly regarding its mechanism of action and efficacy against specific diseases or conditions. Research has indicated potential interactions with enzymes and receptors involved in inflammatory processes and microbial resistance.

Several compounds share structural similarities with 3-{[(3-Hydroxypropyl)amino]methyl}phenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-MethylphenolMethyl group on phenolic ringSimple structure; lacks amino and hydroxypropyl groups
3-Amino-4-methylphenolAmino group instead of hydroxypropylMore basic; different reactivity due to amino position
2-Amino-4-methylphenolAmino group at ortho positionDifferent steric effects; potential for different biological activity
2-(Hydroxypropyl)-4-methylphenolHydroxypropyl substituentLacks amino functionality; different solubility characteristics

The distinct combination of an amino group and a hydroxypropyl chain in 3-{[(3-Hydroxypropyl)amino]methyl}phenol sets it apart from these similar compounds, potentially enhancing its biological activity and utility in various applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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